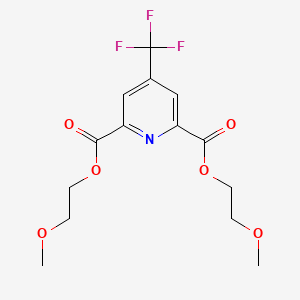
tert-butyl (2R)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2R)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound with significant applications in chemistry and related fields. This compound is notable for its boronate ester group and its pyridine ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate generally involves the following steps:
The reaction is typically conducted under an inert atmosphere to prevent oxidation, often using a palladium catalyst to facilitate the coupling reaction.
Reaction conditions involve moderate temperatures (usually around 70-100°C) and may include the use of solvents like toluene or tetrahydrofuran to dissolve the reactants and catalyst.
Industrial Production Methods
Industrial production of this compound often scales up the laboratory synthesis process. Large-scale reactors, precise temperature controls, and efficient purification techniques (like chromatography or crystallization) ensure the production of high-purity compounds. Quality control is crucial, with techniques like NMR spectroscopy and mass spectrometry used to confirm the structure and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : It can undergo oxidation, especially at the methyl groups, forming various oxidation products.
Reduction: : The compound is stable under mild reduction conditions but can be reduced under more stringent conditions.
Substitution: : The boronate ester group allows for substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or osmium tetroxide may be used.
Reduction: : Typical reducing agents include lithium aluminium hydride or sodium borohydride.
Substitution: : Palladium catalysts are commonly employed for cross-coupling reactions, often in the presence of base such as sodium carbonate.
Major Products
Oxidation reactions yield products with oxidized side chains. Reduction can lead to the removal or alteration of the boronate ester group. Substitution reactions primarily yield cross-coupled products, forming new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
In Chemistry
Synthetic Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Catalysis: : Serves as a ligand in catalysis.
In Biology
Molecular Probes: : Utilized in the design of fluorescent probes for detecting biological molecules.
In Medicine
Drug Development: : Investigated for potential use in drug synthesis, particularly in the development of boron-containing drugs.
In Industry
Material Science: : Used in the synthesis of advanced materials with specific electronic or optical properties.
Wirkmechanismus
Molecular Targets and Pathways
This compound's mechanism of action is primarily through its ability to participate in a variety of chemical reactions. Its boronate ester group is particularly reactive, forming strong covalent bonds with diols and other nucleophiles. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Uniqueness and Similar Compounds
Compared to similar compounds like pinacolborane or phenylboronic acid, tert-butyl (2R)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its pyridine ring, which imparts additional chemical versatility and reactivity. Similar compounds include:
Pinacolborane
Phenylboronic acid
2,4,6-Trimethylphenylboronic acid
Each of these compounds shares the boronate ester functionality but differs in the substituents attached, influencing their reactivity and applications.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-12-9-10-13(11-19(12)14(20)21-15(2,3)4)18-22-16(5,6)17(7,8)23-18/h10,12H,9,11H2,1-8H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSYKURYVHHEFH-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(N(C2)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC[C@H](N(C2)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2415234.png)

![4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid](/img/structure/B2415236.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2415240.png)


![8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415249.png)
![7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2415251.png)
